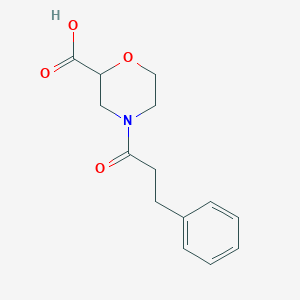![molecular formula C14H21ClN2 B7589289 [1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine, commonly known as CPEP, is a synthetic compound that belongs to the class of piperidine derivatives. CPEP has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
CPEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. CPEP has also been investigated for its potential use as a drug for the treatment of various neurological disorders, such as Parkinson's disease and depression.
Mecanismo De Acción
The exact mechanism of action of CPEP is not fully understood. However, it is believed to act as a dopamine agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can have a range of physiological effects, including pain relief and mood enhancement.
Biochemical and Physiological Effects:
CPEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain conditions. CPEP has also been shown to have antitumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, CPEP has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPEP is its high yield synthesis method, which makes it a cost-effective and efficient compound for use in laboratory experiments. Additionally, CPEP has a wide range of potential applications, making it a versatile compound for use in various research areas. However, one of the limitations of CPEP is its relatively limited research in humans, which makes it difficult to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on CPEP. One potential area of research is the development of CPEP-based drugs for the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of CPEP and its potential therapeutic applications. Finally, more research is needed to investigate the safety and efficacy of CPEP in human trials, which will be essential for the development of CPEP-based drugs for clinical use.
Conclusion:
In conclusion, CPEP is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPEP has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. While there is still much to be learned about the potential therapeutic applications of CPEP, its versatility and high yield synthesis method make it a promising compound for future research.
Métodos De Síntesis
The synthesis of CPEP involves the reaction of 1-(2-Chlorophenyl) ethylamine with piperidine in the presence of formaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of CPEP obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of CPEP.
Propiedades
IUPAC Name |
[1-[1-(2-chlorophenyl)ethyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-11(13-4-2-3-5-14(13)15)17-8-6-12(10-16)7-9-17/h2-5,11-12H,6-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPQRDGZUXOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)

![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)